molecular formula C14H13N3O4S B11187168 methyl (2E)-[2-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

methyl (2E)-[2-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

Cat. No.: B11187168
M. Wt: 319.34 g/mol
InChI Key: QCJDJUOPKBCPSU-JXMROGBWSA-N
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Description

METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the reaction of 2-methylphenylhydrazine with thiosemicarbazide under specific conditions to form the hydrazido intermediate. This intermediate is then reacted with methyl acetoacetate in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives .

Scientific Research Applications

METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(5E)-2-[(2-METHYLPHENYL)HYDRAZIDO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is unique due to its specific hydrazido and thiazole functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

Molecular Formula

C14H13N3O4S

Molecular Weight

319.34 g/mol

IUPAC Name

methyl (2E)-2-[(2E)-2-[(2-methylbenzoyl)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C14H13N3O4S/c1-8-5-3-4-6-9(8)12(19)16-17-14-15-13(20)10(22-14)7-11(18)21-2/h3-7H,1-2H3,(H,16,19)(H,15,17,20)/b10-7+

InChI Key

QCJDJUOPKBCPSU-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/2\NC(=O)/C(=C\C(=O)OC)/S2

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=C2NC(=O)C(=CC(=O)OC)S2

Origin of Product

United States

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